BenchChemオンラインストアへようこそ!

Oligomycin A

Mitochondrial bioenergetics ATP synthase selectivity apoptosis research

Procure pure Oligomycin A (CAS 579-13-5) rather than the mixed isomer complex to ensure reproducible, isoform-specific mitochondrial F₁Fₒ ATP synthase inhibition. Oligomycin A selectively binds the Fₒ proton channel (EC₅₀ 107 nM; 98% inhibition at 1–1.25 µM), enabling precise quantification of State 3 respiration in Seahorse XF assays. The pure isomer eliminates batch-to-batch variability and confounding off-target effects from Oligomycin B (a nonselective ATP synthase inhibitor) and less potent Oligomycin C. Essential for apoptosis research (average GI₅₀ 270 nM), MDR reversal studies, and cryo-EM structural determination of inhibitor-bound ATP synthase complexes.

Molecular Formula C45H74O11
Molecular Weight 791.1 g/mol
CAS No. 579-13-5
Cat. No. B1677267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOligomycin A
CAS579-13-5
SynonymsOligomycin A;  MCH 32;  MCH 32;  MCH 32.
Molecular FormulaC45H74O11
Molecular Weight791.1 g/mol
Structural Identifiers
SMILESCCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
InChIInChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1
InChIKeyMNULEGDCPYONBU-AWJDAWNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oligomycin A: What Scientific Procurement Teams Should Verify Before Selection


Oligomycin A (CAS 579-13-5) is a 26-membered macrolide antibiotic produced by Streptomyces species with molecular formula C₄₅H₇₄O₁₁ and molecular weight 791.1 Da [1]. It functions as a selective inhibitor of mitochondrial F₁Fₒ ATP synthase by binding to the Fₒ proton channel (c-subunit ring), thereby blocking proton translocation and inhibiting oxidative phosphorylation [2]. The compound induces apoptosis across diverse cell types (average GI₅₀ = 270 nM) and exhibits antifungal, antitumor, and nematicidal activities . Its clinical translation has been constrained by poor aqueous solubility and limited bioavailability in biocompatible solvents [1].

Why Oligomycin Complex Mixtures or Other Oligomycin Isomers Cannot Replace Oligomycin A in Targeted Research


Procurement of Oligomycin A (CAS 579-13-5) rather than the mixed isomer complex (Oligomycin Complex, CAS 1404-19-9) or alternative isomers such as Oligomycin B or C is critical for studies requiring precise and reproducible mitochondrial ATP synthase inhibition. The biological activity and target selectivity vary markedly among oligomycin isoforms [1]. While Oligomycin A acts as a selective inhibitor of mitochondrial F₁Fₒ ATP synthase, Oligomycin B is documented as a nonselective inhibitor of ATP synthases [2], introducing confounding off-target effects in experimental systems. Furthermore, the proportion of individual isomers in oligomycin complex mixtures can fluctuate between production batches , compromising assay reproducibility. Substituting pure Oligomycin A with a mixed complex without rigorous analytical verification introduces uncontrolled variability that can invalidate quantitative metabolic studies, particularly in apoptosis research and bioenergetics assays where precise dose-response relationships are essential.

Oligomycin A vs. Comparators: Direct Quantitative Evidence for Informed Procurement Decisions


Selectivity Differentiation: Oligomycin A Exhibits Mitochondrial-Selective ATP Synthase Inhibition, Whereas Oligomycin B Demonstrates Nonselective Activity

Oligomycin A is established as a selective inhibitor of mitochondrial F₁Fₒ ATP synthase, whereas Oligomycin B exhibits nonselective inhibition across ATP synthase variants, introducing potential confounding off-target effects in cellular assays [1]. This selectivity distinction has direct experimental consequences: Oligomycin A consistently induces apoptosis across cell types (average GI₅₀ = 270 nM) through targeted mitochondrial disruption, whereas Oligomycin B (at 1-10 µM) reduces ATP depletion rates during myocardial ischemia and modulates calcium-induced calcium release oscillations in sensory neurons—activities unrelated to mitochondrial-selective ATP synthase blockade .

Mitochondrial bioenergetics ATP synthase selectivity apoptosis research

Potency Quantification: Oligomycin A ATPase Inhibition EC₅₀ of 107 nM vs. Bedaquiline 27 nM in Purified Yeast ATP Synthase

In a direct head-to-head comparison using purified yeast F₁Fₒ ATP synthase reconstituted in bicelles, Oligomycin A inhibited ATPase activity with an EC₅₀ of 107 ± 1.1 nM (n = 3), while bedaquiline (BDQ) demonstrated an EC₅₀ of 27 ± 2.5 nM under identical experimental conditions [1]. Notably, Oligomycin A achieved 98% inhibition of cyanide-sensitive ATP synthesis in yeast mitochondria at 1 µM and 98% inhibition in human mitoplasts at 1.25 µM [2]. For ATP synthesis inhibition in human mitoplasts, Oligomycin A exhibited an IC₅₀ of 0.0054 ± 0.0006 µM (5.4 nM), markedly more potent than bedaquiline in the human system (IC₅₀ = 0.66 ± 0.05 µM) [2].

ATP synthase enzymology inhibitor potency mitochondrial respiration

Antiproliferative Activity: Oligomycin A GI₅₀ of 270 nM Across Cancer Cell Lines, with Enhanced Potency in MDR Subline K562/4

Oligomycin A exhibits an average GI₅₀ of 270 nM across diverse cancer cell types . Comparative analysis of the (33S)-diastereomer (33-epi-oligomycin A) revealed equivalent activity on the human leukemia cell line K562, yet 33-epi-oligomycin A demonstrated enhanced potency specifically against the multidrug-resistant subline K562/4 [1]. Additionally, isomerization at the C33 hydroxyl group resulted in approximately 20-fold reduced activity against Streptomyces fradiae relative to native Oligomycin A, while maintaining comparable potency against Aspergillus niger, Candida spp., and filamentous fungi [1].

Cancer cell cytotoxicity multidrug resistance ATP synthase targeting

Storage Stability: Oligomycin A Demonstrates Reduced Long-Term Stability in Ethanol Relative to Oligomycins B and C

Classical comparative stability studies documented that Oligomycin A, when stored in 50% ethanol at 5°C for several months, loses its capacity to inhibit adenosinetriphosphatase and mitochondrial oxidations, whereas Oligomycins B and C and rutamycin maintain inhibitory activity under identical storage conditions [1]. Current vendor guidelines recommend lyophilized storage at -20°C with desiccation (stable for 36 months), and solution storage at -20°C with use within 3 months to prevent potency loss [2].

Compound storage solution stability assay reproducibility

Isomer-Specific Potency in Oxidative Phosphorylation: Oligomycin C Exhibits Reduced Inhibitory Activity Relative to Oligomycin A

Comparative analysis of oligomycin isomers in mitochondrial oxidation assays revealed that while Oligomycins A, B, and rutamycin are approximately equally effective inhibitors of mitochondrial substrate oxidation and Pᵢ-ATP exchange reactions, Oligomycin C is appreciably less effective than the other three compounds in these phosphoryl transfer assays [1]. Across various mitochondrial substrates (L-glutamate, α-ketoglutarate, succinate, DL-β-hydroxybutyrate), the inhibition profiles of Oligomycin A consistently surpassed those of Oligomycin C under standardized assay conditions [1]. Contemporary documentation confirms Oligomycin A as the most potent isomer among the oligomycin family [2].

Oxidative phosphorylation mitochondrial respiration isomer potency ranking

Purity Specification: Oligomycin A Single-Component vs. Oligomycin Complex Mixture Composition Variability

Commercial Oligomycin Complex (CAS 1404-19-9) is supplied as a mixture of A, B, and C isomers with ≥90% total purity by HPLC, but the relative proportion of individual isomers is not standardized across batches . In contrast, purified Oligomycin A (CAS 579-13-5) is available at ≥95% purity with the specific molecular formula C₄₅H₇₄O₁₁ and molecular weight 791.1 Da . HPLC analysis of Oligomycin Complex preparations can resolve individual components, with Oligomycin A typically comprising the major fraction, yet the exact percentage may vary between fermentation batches .

Analytical chemistry HPLC purity batch consistency

Optimal Applications of Oligomycin A: Evidence-Based Scenarios for Research and Industrial Use


Mitochondrial Bioenergetics and Respiratory Chain Studies Requiring Selective F₁Fₒ ATP Synthase Inhibition

Oligomycin A is the inhibitor of choice for dissecting mitochondrial oxidative phosphorylation in Seahorse XF assays, Clark electrode respirometry, and isolated mitochondrial preparations. Its selective inhibition of the Fₒ proton channel enables precise quantification of State 3 (ADP-stimulated) respiration and ATP-linked oxygen consumption. The established potency parameters—EC₅₀ of 107 nM in purified yeast ATP synthase and 98% inhibition at 1-1.25 µM in yeast mitochondria and human mitoplasts—provide validated working concentration ranges for experimental design [1]. Unlike the oligomycin complex mixture, pure Oligomycin A ensures reproducible molar dosing and eliminates confounding activities from less potent isomers B and C.

Apoptosis Induction and Cancer Cell Metabolism Studies Requiring Defined Cytotoxicity Profiles

Oligomycin A consistently induces apoptosis across diverse cancer cell types with an average GI₅₀ of 270 nM, making it a benchmark tool for investigating the role of mitochondrial ATP synthase inhibition in programmed cell death pathways [1]. The compound has demonstrated efficacy in reducing sphere-forming capacity and clonogenic potential in small cell lung cancer (SCLC) tumor stem cell models . Its activity against multidrug-resistant cell lines (e.g., K562/4) and ability to inhibit P-glycoprotein efflux pump function further support its utility in MDR reversal studies [2]. Researchers should procure the pure isomer rather than the mixed complex to avoid variable cytotoxic potency introduced by less active oligomycin species.

Antifungal Screening and Agricultural Nematicide Development Programs

Oligomycin A exhibits defined antifungal activity against Aspergillus niger, Candida spp., and filamentous fungi, with stereochemical integrity at the C33 position critical for maintaining full potency against Streptomyces fradiae [1]. The compound also demonstrates nematicidal activity, positioning it as a candidate scaffold for agricultural pest control applications . In antifungal screening programs, pure Oligomycin A provides a well-characterized positive control with established minimum inhibitory concentration (MIC) benchmarks, whereas the oligomycin complex introduces isomer variability that complicates cross-study comparisons. Its documented antibacterial inactivity at 1,000 µg/mL against Gram-positive and Gram-negative bacteria also informs specificity profiling in antimicrobial discovery campaigns.

ATP Synthase Structural Biology and Inhibitor Binding Studies

Oligomycin A serves as a critical tool compound for structural and mechanistic investigations of F₁Fₒ ATP synthase. Its well-defined interaction with the c₁₀-ring of the Fₒ sector has guided the rational design of structurally related inhibitors, including the antitubercular drug bedaquiline [1]. The irreversible inhibition mechanism and established binding site (Fₒ subunit c, interfering with dicyclohexylcarbodiimide reactivity) provide a validated reference point for competitive binding studies and cryo-EM structural determination of inhibitor-bound ATP synthase complexes . Pure Oligomycin A is essential for these applications to ensure unambiguous interpretation of binding stoichiometry and structural data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oligomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.